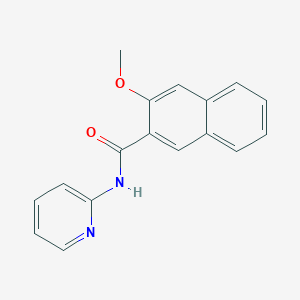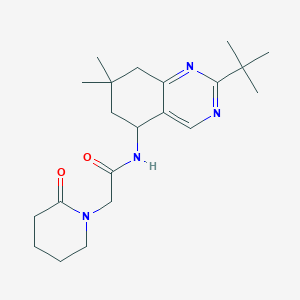
3-methoxy-N-2-pyridinyl-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-2-pyridinyl-2-naphthamide (MPN) is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthamide derivatives and is known for its potent biological activity. MPN has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-2-pyridinyl-2-naphthamide is not fully understood. However, it is known to act as an HDAC inhibitor, which leads to an increase in histone acetylation and subsequent changes in gene expression. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been shown to modulate the immune system by regulating the expression of cytokines and chemokines. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potent biological activity. It has been shown to have a wide range of effects on cancer cells, immune cells, and neurons. Additionally, the synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide is relatively simple and yields high purity of the compound. However, one of the limitations of using 3-methoxy-N-2-pyridinyl-2-naphthamide in lab experiments is its potential toxicity. High doses of 3-methoxy-N-2-pyridinyl-2-naphthamide have been shown to induce cell death in non-cancerous cells.
Direcciones Futuras
There are several future directions for the use of 3-methoxy-N-2-pyridinyl-2-naphthamide in scientific research. One potential application is in the development of novel cancer therapies. 3-methoxy-N-2-pyridinyl-2-naphthamide has been shown to have potent anti-cancer activity and could be used as a lead compound for the development of new drugs. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used to investigate the role of HDACs in other diseases such as cardiovascular disease and diabetes. Finally, 3-methoxy-N-2-pyridinyl-2-naphthamide could be used in combination with other drugs to enhance their efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 3-methoxy-N-2-pyridinyl-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-pyridinecarboxamide in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to obtain the final compound, 3-methoxy-N-2-pyridinyl-2-naphthamide. This method is relatively simple and yields high purity of the compound.
Aplicaciones Científicas De Investigación
3-methoxy-N-2-pyridinyl-2-naphthamide has been used in various scientific research studies due to its potent biological activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-methoxy-N-2-pyridinyl-2-naphthamide has also been used as a tool to study the role of histone deacetylases (HDACs) in cancer progression. Additionally, 3-methoxy-N-2-pyridinyl-2-naphthamide has been used to investigate the role of HDACs in neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-11-13-7-3-2-6-12(13)10-14(15)17(20)19-16-8-4-5-9-18-16/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFLVQYMIABLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-pyridin-2-ylnaphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(2-fluorobenzyl)-4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6141218.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6141238.png)

![N-{amino[(4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzamide](/img/structure/B6141248.png)
![N'-[3-(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)propanoyl]nicotinohydrazide](/img/structure/B6141249.png)
![2-ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B6141253.png)
![[4-(4-biphenylyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B6141259.png)
![3-[(4-phenyl-2-quinazolinyl)amino]benzoic acid](/img/structure/B6141273.png)
![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1H-imidazol-5-ol](/img/structure/B6141291.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

![N-[2-(aminocarbonyl)phenyl]-2-bromobenzamide](/img/structure/B6141311.png)